[(E)-{[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}amino]thiourea
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Overview
Description
[(E)-{[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}amino]thiourea is a chemical compound with the molecular formula C9H15N5S2 It is a thiazole derivative, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-{[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}amino]thiourea typically involves the reaction of 2-(diethylamino)-1,3-thiazole-5-carbaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction is carried out in an ethanolic medium under reflux conditions for about 45-60 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(E)-{[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}amino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of [(E)-{[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}amino]thiourea involves its interaction with biological molecules, such as DNA and proteins. The compound can bind to DNA, potentially interfering with its replication and transcription processes . Additionally, it can interact with enzymes and other proteins, inhibiting their activity and leading to antibacterial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
[(E)-{[2-methyl-1,3-thiazol-5-yl]methylidene}amino]thiourea: Similar structure but with a methyl group instead of a diethylamino group.
[(E)-{[2-chloroquinolin-3-yl]methylidene}amino]thiourea: Contains a quinoline ring instead of a thiazole ring.
Uniqueness
[(E)-{[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}amino]thiourea is unique due to the presence of the diethylamino group, which can enhance its solubility and biological activity compared to similar compounds. This structural feature may also influence its binding affinity to biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
[(E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5S2/c1-3-14(4-2)9-11-5-7(16-9)6-12-13-8(10)15/h5-6H,3-4H2,1-2H3,(H3,10,13,15)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODRUMRGJGDMQH-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(S1)C=NNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=NC=C(S1)/C=N/NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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